molecular formula C21H23NO3 B2773318 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 2034610-57-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2773318
CAS No.: 2034610-57-4
M. Wt: 337.419
InChI Key: AVHRWXFDQWOCOK-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound offered for investigative and non-clinical research purposes. Its molecular structure incorporates both benzofuran and methoxyphenyl moieties, which are of significant interest in medicinal chemistry and neuroscience research. Benzofuran derivatives are a recognized class of compounds in pharmacological research. Some members of this class, such as BPAP (1-(benzofuran-2-yl)-2-propylaminopentane), have been identified as potent Monoaminergic Activity Enhancers (MAEs) in preclinical studies . These substances are noted for their ability to selectively enhance the impulse-propagation mediated release of neurotransmitters like dopamine, norepinephrine, and serotonin without acting as uncontrolled releasing agents . Other benzofuran-based compounds have been the subject of regulatory scrutiny and have been classified as controlled substances in various jurisdictions, highlighting the importance of strict compliance with local regulations . Researchers may investigate this compound for its potential interactions with neurological targets or as a structural analog in structure-activity relationship (SAR) studies. Its defined structure also makes it suitable for use as an analytical reference standard in mass spectrometry and other analytical techniques. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes full responsibility for ensuring all research activities comply with their institution's guidelines and all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRWXFDQWOCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a compound of interest in pharmacological research due to its unique structural features, which suggest potential biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofuran moiety and a methoxyphenyl group, which contribute to its pharmacological properties. The molecular formula is C22H25NO2C_{22}H_{25}NO_2, indicating a relatively complex structure that may interact with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The benzofuran ring may facilitate hydrophobic interactions, while the methoxyphenyl group could enhance binding affinity through hydrogen bonding. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound's structural features suggest it may possess anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Some derivatives of benzofuran compounds have demonstrated antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment .

Anticancer Activity

A study evaluated the cytotoxic effects of related benzofuran derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results showed significant inhibition of cell proliferation, with IC50 values ranging from 0.19 µM to 5.13 µM for various derivatives . This suggests that this compound may exhibit similar or enhanced activity.

Anti-inflammatory Potential

In another study focusing on benzofuran derivatives, compounds were assessed for their ability to reduce pro-inflammatory cytokines in vitro. The results indicated that certain structural modifications led to increased anti-inflammatory activity, paving the way for further research on this compound in inflammatory models .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
Compound ABenzofuran derivative0.19Anticancer
Compound BBenzofuran derivative5.13Anti-inflammatory
This compoundInsertStructureInsertStructureTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide, and how do reaction conditions impact yield and purity?

  • Methodology : Multi-step organic synthesis typically involves coupling the benzofuran moiety with the propanamide backbone. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCI) with HOBt to activate carboxylic acids for coupling to amines .
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., nitro group reductions) to prevent side reactions .
  • Purification : Column chromatography (silica gel) and recrystallization in ethanol/water mixtures improve purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • Data Insight : Yields >70% are achievable with strict pH control (6.5–7.5) and inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzofuran protons at δ 6.5–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z ~406.5) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and packing motifs .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or serotonin receptors using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines at 1–100 µM concentrations .
  • ADME prediction : Computational tools (e.g., SwissADME) assess logP (~3.5) and blood-brain barrier permeability .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence structure-activity relationships (SAR) compared to halogenated analogs?

  • Methodology :

  • Comparative SAR : Synthesize analogs with Cl, NO₂, or CF₃ substituents. Use radioligand binding assays (e.g., [³H]Dofetilide for ion channels) to quantify affinity shifts .
  • Data Insight : Methoxy groups enhance π-π stacking with aromatic residues (e.g., COX-2 Tyr385), while nitro groups increase electrophilicity but reduce solubility .
    • Table: Analog Activity Comparison
SubstituentIC₅₀ (COX-2, µM)logP
4-OCH₃0.453.5
4-Cl1.204.2
3-NO₂2.804.8
Data from

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo models?

  • Methodology :

  • Microsomal stability assays : Compare rat vs. human liver microsomes with NADPH cofactors to identify species-specific CYP450 metabolism .
  • LC-MS/MS metabolite profiling : Detect hydroxylated or demethylated products (e.g., m/z +16 for hydroxylation) .
  • PBPK modeling : Adjust hepatic clearance parameters based on in vitro-in vivo extrapolation (IVIVE) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to off-targets (e.g., hERG channel vs. COX-2). Optimize substituents to reduce hERG affinity (ΔG > -8 kcal/mol) .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .
  • QSAR models : Train on datasets with ≥50 analogs to predict IC₅₀ values (R² > 0.7) .

Q. What experimental approaches validate the compound’s interaction with predicted biological targets?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., KD < 1 µM for high affinity) .
  • Cryo-EM : Resolve ligand-bound receptor structures at <3 Å resolution for mechanistic insights .
  • Knockout models : Use CRISPR-edited cell lines to confirm target dependency (e.g., >50% activity loss in receptor-null cells) .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require standardized protocols (e.g., shake-flask method at 25°C) .
  • Advanced Purification : Preparative HPLC with C18 columns (ACN/water + 0.1% TFA) resolves diastereomers or regioisomers .

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